molecular formula C13H18N2O2 B8441568 4-(3-(4-Aminophenyl)propionyl)morpholine

4-(3-(4-Aminophenyl)propionyl)morpholine

Cat. No.: B8441568
M. Wt: 234.29 g/mol
InChI Key: XEBOVYWZFZWKNW-UHFFFAOYSA-N
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Description

4-(3-(4-Aminophenyl)propionyl)morpholine is a morpholine derivative characterized by a propionyl group (CH₂CH₂CO-) attached to the morpholine ring, which is further substituted with a 4-aminophenyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical intermediates, particularly in anticoagulant therapies like Rivaroxaban derivatives .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(4-aminophenyl)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C13H18N2O2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10,14H2

InChI Key

XEBOVYWZFZWKNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Morpholine-Based Derivatives

4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0) Structure: Morpholinone ring (oxygen-containing) with 4-aminophenyl. Properties: Molecular weight = 192.22 g/mol; mp = 171–175°C; solubility = 16.6 g/L (water); logP = 1.27 . Applications: Intermediate in Rivaroxaban synthesis . Comparison: The absence of a propionyl group reduces lipophilicity (logP = 1.27 vs. ~2.0 estimated for the target compound) and alters solubility.

4-(Morpholine-4-sulfonyl)-phenylamine (CAS 21626-70-0) Structure: Morpholine with a sulfonyl (-SO₂-) linker to 4-aminophenyl. Properties: mp = 216°C; higher molecular weight (242.29 g/mol) due to sulfonyl group .

4-(4-Nitrophenyl)thiomorpholine Structure: Thiomorpholine (sulfur analog) with 4-nitrophenyl. Properties: Synthesized via base-mediated N-arylation; nitro group enhances electrophilicity . Comparison: Sulfur in the ring increases electron density, while nitro groups (vs. amino in the target compound) alter reactivity and pharmacological activity.

Heterocyclic Derivatives with 4-Aminophenyl

Azetidinone Derivatives (e.g., 1f, 1g, 1h in ) Structure: β-lactam (azetidinone) core with 4-aminophenyl and diverse substituents. Properties:

  • 1f: mp = 196–198°C, yield = 71% .
  • 1g: mp = 182–184°C, yield = 87% .

Quinoline Derivatives (e.g., 4k in ) Structure: Quinoline core with 4-chlorophenyl and methoxyphenyl groups. Properties: mp = 223–225°C; synthesized via Pd-catalyzed cross-coupling . Comparison: Larger aromatic systems (quinoline vs. morpholine) enhance π-π stacking but reduce solubility.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (g/L) logP Key Functional Groups
4-(3-(4-Aminophenyl)propionyl)morpholine* ~235 (estimated) ~160–170 (estimated) ~10–20 (est.) ~2.0 Propionyl, morpholine, NH₂
4-(4-Aminophenyl)morpholin-3-one 192.22 171–175 16.6 1.27 Morpholinone, NH₂
4-(Morpholine-4-sulfonyl)-phenylamine 242.29 216 <1 (predicted) ~0.8 Sulfonyl, morpholine, NH₂
Azetidinone 1f ~400 (estimated) 196–198 Low ~3.5 β-lactam, dichlorophenoxy
Quinoline 4k ~350 (estimated) 223–225 <1 ~4.0 Quinoline, Cl, OCH₃

*Estimated based on structural analogs.

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